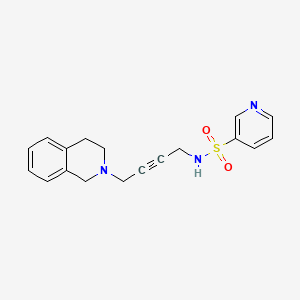
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide is an organic compound with unique structural features that make it of significant interest in chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions:
Initial Formation of Key Intermediate: : The synthesis begins with the formation of a 3,4-dihydroisoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine with an aldehyde.
Alkyne Addition: : The intermediate then undergoes alkyne addition to introduce the but-2-yn-1-yl group. This step often employs palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Sulfonamide Formation: : The final step is the introduction of the pyridine-3-sulfonamide group. This can be achieved through nucleophilic substitution reactions where the intermediate reacts with pyridine-3-sulfonyl chloride under basic conditions.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, scaling up to industrial production would require optimization of the above steps to ensure cost-effectiveness, yield, and purity. This often involves:
Using robust and scalable catalysts for the Sonogashira coupling.
Optimizing reaction conditions to minimize side reactions and maximize yield.
Employing continuous flow chemistry to improve reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions due to its functional groups:
Oxidation: : The presence of the dihydroisoquinoline moiety allows for oxidation reactions, where it can be converted to a fully aromatic isoquinoline.
Reduction: : The triple bond in the but-2-yn-1-yl group can undergo reduction to form the corresponding alkane or alkene.
Substitution: : The sulfonamide group is a potential site for nucleophilic substitution, allowing for modifications to the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide can be used to oxidize the dihydroisoquinoline moiety.
Reducing Agents: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the alkyne group.
Nucleophiles: : Amines, thiols, or alcohols can react with the sulfonamide group under basic conditions to introduce new substituents.
Major Products
Oxidation: : Formation of isoquinoline derivatives.
Reduction: : Alkanes or alkenes from the reduction of the alkyne group.
Substitution: : New derivatives with different functional groups on the pyridine ring.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide finds applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: : Investigated for its potential as a bioactive molecule with possible applications in drug discovery.
Medicine: : Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: : Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The compound's mechanism of action is determined by its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids can interact with the compound through binding to its functional groups.
Pathways Involved: : The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar Compounds
N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)pyridine-3-sulfonamide: : Lacks the dihydroisoquinoline moiety, resulting in different reactivity.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide:
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-4-sulfonamide: : The sulfonamide group is positioned differently, affecting its reactivity and interactions.
Hope this satisfies your curiosity! What's next?
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,18-8-5-10-19-14-18)20-11-3-4-12-21-13-9-16-6-1-2-7-17(16)15-21/h1-2,5-8,10,14,20H,9,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLNSVSTAGCKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
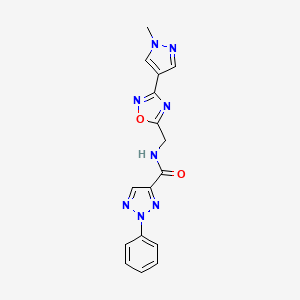
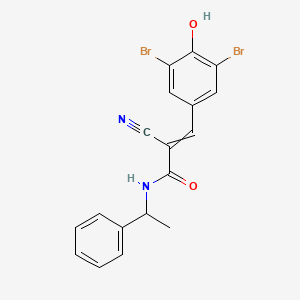
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)
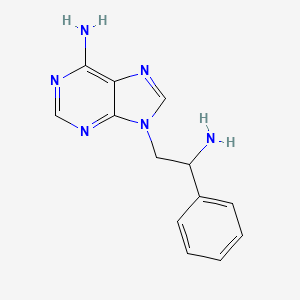

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)
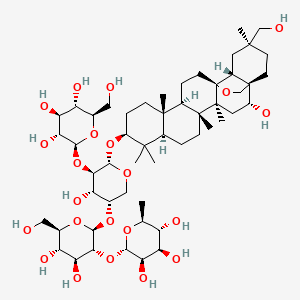
![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2930629.png)
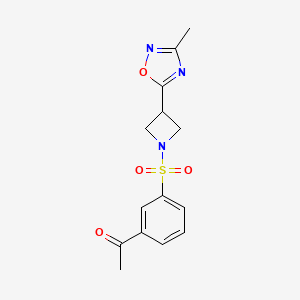
![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)
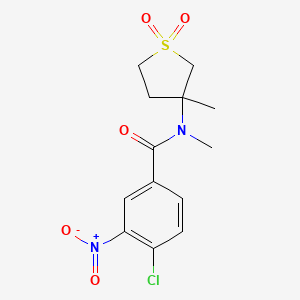
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)
